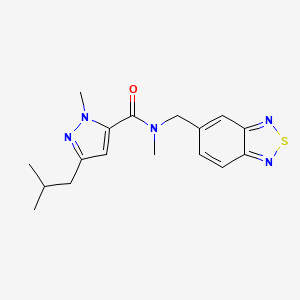

![molecular formula C20H20N6O2 B5525719 N-[1-甲基-4-(吡啶-3-氧基)-1H-吲唑-3-基]-1-丙基-1H-吡唑-5-甲酰胺](/img/structure/B5525719.png)

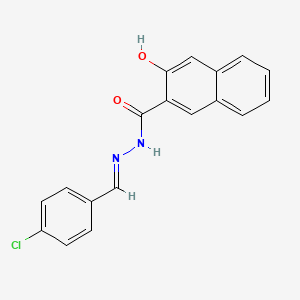

N-[1-甲基-4-(吡啶-3-氧基)-1H-吲唑-3-基]-1-丙基-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is of significant interest due to its potential applications in various fields of chemistry and medicine. It belongs to a class of compounds known for their versatile chemical structures and biological activities. This compound's interest lies in its unique molecular architecture, which combines multiple heterocyclic rings, offering a wide range of chemical reactivity and interactions.

Synthesis Analysis

The synthesis of compounds similar to our target involves multi-step chemical reactions, starting from basic heterocyclic precursors. For instance, derivatives of pyrazolo[1,5-a]pyrimidine and pyridine have been synthesized from pyridoxal hydrochloride and N-arylcyanoacetamides, demonstrating the complexity and versatility in synthesizing these compounds (Zhuravel et al., 2005). The synthesis process often involves cyclization reactions, N-alkylation, and functional group transformations, showcasing the compound's synthetic accessibility and the chemical diversity that can be achieved within its molecular framework.

Molecular Structure Analysis

The molecular structure of compounds within this class features a combination of pyrazole, pyridine, and carboxamide groups, contributing to their distinctive chemical properties. For example, crystal structure analysis of pyrazole derivatives has revealed intricate details about their molecular conformations and interactions, shedding light on their stability and reactivity patterns (Anuradha et al., 2014).

科学研究应用

合成和转化

此化合物及其衍生物通常通过涉及多个步骤和试剂的复杂化学反应合成。例如,类似化合物的合成涉及 N-甲基化、还原、缩合和氧化等反应,以生成具有潜在生物活性的新型杂环化合物 (El’chaninov, Aleksandrov, & Stepanov, 2018)。这些方法对于创建可进一步评估其各种生物活性的化合物至关重要。

生物学评估

此化合物的衍生物被评估其作为抗癌和抗炎剂的潜力。例如,新型吡唑并嘧啶衍生物已被评估其抗癌和抗 5-脂氧合酶活性,表明该化合物在药物发现中的多功能性 (Rahmouni 等人,2016)。此外,吡唑并吡啶衍生物对各种细菌菌株的抗菌活性证明了该化合物在抗菌研究中的潜力 (Panda、Karmakar 和 Jena,2011)。

抗分枝杆菌活性

与“N-[1-甲基-4-(吡啶-3-氧基)-1H-吲唑-3-基]-1-丙基-1H-吡唑-5-甲酰胺”在结构上相关的化合物已被合成并测试其对结核分枝杆菌的活性,展示了其在治疗结核病中的潜在用途 (Gezginci、Martin 和 Franzblau,1998)。

属性

IUPAC Name |

N-(1-methyl-4-pyridin-3-yloxyindazol-3-yl)-2-propylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c1-3-12-26-16(9-11-22-26)20(27)23-19-18-15(25(2)24-19)7-4-8-17(18)28-14-6-5-10-21-13-14/h4-11,13H,3,12H2,1-2H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUAWHGWXYOWDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)C(=O)NC2=NN(C3=C2C(=CC=C3)OC4=CN=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-morpholinecarboxamide](/img/structure/B5525641.png)

![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone](/img/structure/B5525670.png)

![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)

![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)

![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)

![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)

![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)